molecular formula C7H8N4O B012178 N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide CAS No. 109831-82-5

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide

Cat. No.: B012178
CAS No.: 109831-82-5
M. Wt: 164.16 g/mol
InChI Key: VCYOYJDOVSIAFQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by the presence of a cyano group attached to an oxazole ring, which is further connected to a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Dimethylmethanimidamide Moiety: This step involves the reaction of the oxazole derivative with dimethylamine and formaldehyde under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxyl or hydroxyl groups, while reduction can produce primary amines.

Scientific Research Applications

N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Catalysis: It may be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.

Mechanism of Action

The mechanism of action of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and oxazole ring can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide: shares structural similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11(2)5-9-7-6(3-8)4-10-12-7/h4-5H,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYOYJDOVSIAFQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 3
Reactant of Route 3
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 5
Reactant of Route 5
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Reactant of Route 6
Reactant of Route 6
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.